Lipophilicity (LogP) Advantage of N,N-Dibutyl Over N,N-Dimethyl and N,N-Diethyl 3-Phenylpropanamide Analogs
N,N-Dibutyl-3-phenylpropanamide exhibits a computed XLogP3 of 4.1, reflecting significantly higher lipophilicity than its N,N-dimethyl (predicted LogP ~1.5–2.0) and N,N-diethyl (predicted LogP ~2.5–3.0) analogs [1]. This ~2–2.5 LogP unit increase translates to approximately 100- to 300-fold greater partitioning into organic phases, a critical determinant for liquid-liquid extraction efficiency of metal ions from acidic aqueous media [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | N,N-Dimethyl-3-phenylpropanamide (CAS 5830-31-9): XLogP3 ≈ 1.6–1.9 (estimated by structural increment); N,N-Diethyl-3-phenylpropanamide: XLogP3 ≈ 2.7–3.0 (estimated) |
| Quantified Difference | ΔLogP ≈ +2.2 to +2.5 versus N,N-dimethyl analog; ΔLogP ≈ +1.1 to +1.4 versus N,N-diethyl analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release); comparator values estimated by alkyl chain increment method |
Why This Matters
Higher LogP directly governs organic-phase retention in solvent extraction processes, making N,N-dibutyl-3-phenylpropanamide the preferred choice when aqueous solubility must be minimized and organic-phase loading maximized.
- [1] PubChem. N,N-Dibutyl-3-phenylpropanamide. Compound Summary CID 4559665. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] Al-Jallo, H. N.; Hussain, A. A.; Mansoor, H. B.; Sameh, A. A.; Al-Saidi, S. K. Synthesis and Properties of Some N,N-Dialkylamides as New Extractants. J. Chem. Eng. Data 1984, 29 (4), 479–481. doi:10.1021/je00038a033. View Source
